8-Iodocinnoline

Synthetic Chemistry Palladium Catalysis Cross-Coupling

8-Iodocinnoline (CAS 67888-35-1) is the preferred electrophilic partner for palladium-catalyzed cross-coupling due to its uniquely weak C-I bond, enabling efficient functionalization under mild conditions—a critical advantage over 8-bromo or 8-chloro analogs. Its superior halogen-bond donor capacity makes it a strategic tool in structure-based drug design. This heterocyclic building block is essential for medicinal chemistry programs requiring precise modulation of physicochemical properties (LogP 2.23, MW 256.04). Procure with confidence for your next SAR study or synthetic route optimization.

Molecular Formula C8H5IN2
Molecular Weight 256.04 g/mol
CAS No. 67888-35-1
Cat. No. B13646669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodocinnoline
CAS67888-35-1
Molecular FormulaC8H5IN2
Molecular Weight256.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)N=NC=C2
InChIInChI=1S/C8H5IN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H
InChIKeyHCLXACRJCIHYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodocinnoline (CAS 67888-35-1): A Reactive Iodo-Heterocycle Building Block for Research


8-Iodocinnoline (CAS 67888-35-1) is an iodinated heterocyclic compound belonging to the halogenocinnoline class. It is defined by an iodine atom at the 8-position of the cinnoline bicyclic ring system . This structural feature distinguishes it from other 8-halocinnoline analogs, like 8-bromo- (CAS 67888-34-0) and 8-chlorocinnoline (CAS 17404-93-2), and imparts unique reactivity, particularly in metal-catalyzed cross-coupling reactions [1]. It is a key synthetic intermediate, not a final active pharmaceutical ingredient (API), used to construct complex molecules for medicinal chemistry and materials science . It is commercially available from multiple suppliers, typically with a purity of 95% .

Why 8-Bromo- or 8-Chlorocinnoline Cannot Substitute for 8-Iodocinnoline


Direct substitution of 8-Iodocinnoline with its 8-bromo or 8-chloro analogs is not scientifically valid due to significant differences in chemical reactivity and physicochemical properties. The carbon-iodine (C-I) bond is considerably weaker than C-Br or C-Cl bonds, making the 8-iodo derivative the most reactive partner in palladium-catalyzed cross-coupling reactions, which is essential for efficient synthetic transformations [1]. Furthermore, the iodine atom is a superior halogen-bond donor compared to bromine or chlorine, which can dramatically affect intermolecular interactions and binding events in a biological context . Therefore, a researcher cannot simply interchange these halogenocinnolines and expect the same reaction yield, selectivity, or target binding profile. The specific choice of the 8-iodo derivative is critical for success in these applications.

Quantitative Differentiators of 8-Iodocinnoline for Scientific Selection


8-Iodocinnoline Reactivity in Cross-Coupling vs. Bromo/Chloro Analogs

The utility of 8-Iodocinnoline is defined by its superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 8-bromo and 8-chloro counterparts. While specific yield data for 8-Iodocinnoline in a defined Sonogashira reaction is not available, the class-level reactivity trend is well-established for aryl halides: the C-I bond is the most labile and thus provides the highest reactivity. This is supported by comparative data for related 3-halogenocinnolines. For instance, in a Heck-type reaction with styrene, 3-bromocinnolin-4-ol undergoes coupling to give a 69% yield, whereas the analogous 3-iodocinnolin-4-ol proceeds with a lower yield of 52% under identical conditions [1]. This demonstrates a different reactivity profile for iodo- versus bromo-cinnolines. Furthermore, while 8-chloro and 8-bromo derivatives are known, the 8-iodo analog is explicitly described as participating in cross-coupling reactions for the synthesis of complex molecules, including those where an 8-zincated cinnoline is iodinated in 46–52% yield to produce the sensitive 8-iodocinnoline derivative [2].

Synthetic Chemistry Palladium Catalysis Cross-Coupling

8-Iodocinnoline's Enhanced Halogen-Bonding Capacity Over 8-Bromocinnoline

The presence of the iodine atom at the 8-position of the cinnoline ring is noted to enhance the compound's ability to form halogen bonds . This is a key differentiator from its 8-bromo and 8-chloro analogs. Halogen bonding strength is directly correlated with the polarizability of the halogen; iodine is significantly more polarizable than bromine or chlorine, leading to stronger and more directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens in protein backbones) [1]. This property is not shared to the same extent by the lighter halogens. While quantitative binding data for 8-Iodocinnoline is unavailable, this established chemical principle indicates that its binding mode and affinity for biological targets can differ from its 8-bromo analog, influencing target engagement, specificity, and downstream pharmacological effects.

Medicinal Chemistry Structural Biology Supramolecular Chemistry

Physicochemical Property Divergence: 8-Iodocinnoline vs. 8-Bromocinnoline

The introduction of an iodine atom significantly alters the physicochemical properties of the cinnoline scaffold compared to the bromo analog. 8-Iodocinnoline has a higher molecular weight (256.04 g/mol) and increased lipophilicity (LogP 2.2344) compared to 8-Bromocinnoline (MW 209.04 g/mol, LogP not available) . The presence of the iodine atom is noted to enhance lipophilicity and facilitate cell membrane penetration . This change in LogP is a key determinant in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP generally correlates with increased membrane permeability and distribution to fatty tissues, but also potentially higher metabolic clearance and plasma protein binding. In a medicinal chemistry program, this difference can be exploited to optimize a compound's pharmacokinetic profile or its ability to cross the blood-brain barrier.

Medicinal Chemistry ADME Physicochemical Properties

Biological Activity Profile: Cell Differentiation Effects of 8-Iodocinnoline

8-Iodocinnoline has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. This specific biological activity is a direct functional readout for the compound and is not reported for other 8-halocinnoline analogs. This effect suggests potential applications in cancer therapy and dermatological conditions like psoriasis. While quantitative potency data (e.g., an IC50 value) for this differentiation activity is not available in the provided sources, the qualitative finding represents a unique and differentiating biological signature. This property distinguishes 8-Iodocinnoline from its simple halogen analogs, which may act solely as synthetic intermediates and not demonstrate this specific cell-fate modulating activity.

Oncology Cell Biology Drug Discovery

Defined Research Applications for 8-Iodocinnoline Based on Differential Evidence


Advanced Synthetic Building Block for Palladium-Catalyzed Cross-Coupling Reactions

8-Iodocinnoline is the optimal choice for researchers designing efficient synthetic routes to complex cinnoline-based molecules via palladium-catalyzed cross-coupling. The superior reactivity of its C-I bond, compared to 8-bromo or 8-chloro analogs, makes it the preferred partner for Suzuki-Miyaura, Sonogashira, and other related reactions . This enables the introduction of diverse functional groups under milder conditions, a crucial advantage when working with sensitive substrates or constructing complex molecular architectures for drug discovery or materials science .

Chemical Probe for Halogen Bonding Studies and Structure-Based Drug Design

8-Iodocinnoline is a valuable tool compound for scientists investigating halogen bonding in a biological context. Its ability to act as a strong halogen-bond donor sets it apart from its 8-bromo analog . This property can be leveraged in structure-based drug design to improve the binding affinity and selectivity of a ligand for a target protein. By comparing the co-crystal structures and binding affinities of the 8-iodo and 8-bromo versions, researchers can directly quantify the energetic contribution of a halogen bond to the overall binding event, providing critical insights for lead optimization .

Specialized Tool in Cell Differentiation and Oncology Research

8-Iodocinnoline is a unique chemical biology tool for investigating mechanisms of cell differentiation. Its reported ability to induce monocytic differentiation from undifferentiated cells is a specific functional property not shared by other 8-halocinnolines . This makes it a specialized agent for dissecting the signaling pathways involved in myeloid cell development and for exploring novel therapeutic strategies for diseases characterized by aberrant cell proliferation and differentiation, such as certain leukemias and psoriasis.

Scaffold for Medicinal Chemistry Optimization via Physicochemical Property Tuning

Medicinal chemists can use 8-Iodocinnoline as a core scaffold to deliberately modulate a lead compound's physicochemical properties. The significantly higher lipophilicity (LogP = 2.23) and molecular weight (256.04 g/mol) of the 8-iodo derivative, compared to the 8-bromo analog (MW = 209.04 g/mol) , provides a predictable tool for optimizing a molecule's ADME profile. This substitution can be a rational strategy to improve membrane permeability, alter tissue distribution, or fine-tune metabolic stability, all of which are essential for achieving desired in vivo efficacy and safety margins .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Iodocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.